N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide
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Overview
Description
N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is a complex organic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Common synthetic routes may involve the use of reagents such as phenylhydrazine, methanesulfonic acid, and various alkylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.
Substitution: The trifluoromethyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Mechanism of Action
The mechanism of action of N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The methoxy group may also contribute to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other trifluoromethyl-containing pyrazoles and carboxamides, such as:
Berotralstat: A trifluoromethyl-containing pyrazole used in the treatment of hereditary angioedema.
Trifluoromethylpyridine derivatives: Used in agrochemicals and pharmaceuticals.
Uniqueness
N-(2-methoxy-5-(trifluoromethyl)phenyl)-1-methyl-3-phenyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[2-methoxy-5-(trifluoromethyl)phenyl]-2-methyl-5-phenylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-25-16(11-14(24-25)12-6-4-3-5-7-12)18(26)23-15-10-13(19(20,21)22)8-9-17(15)27-2/h3-11H,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIEYAGBIGBJQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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